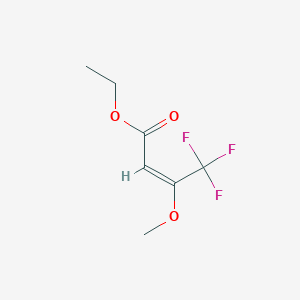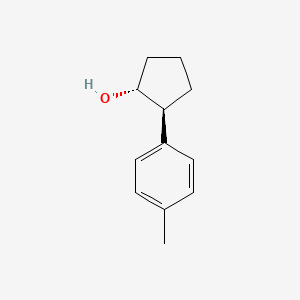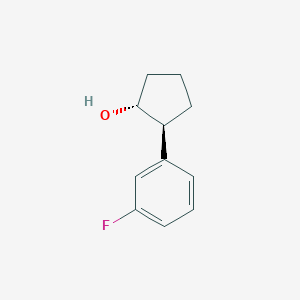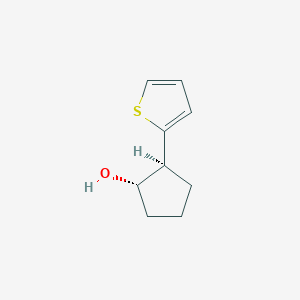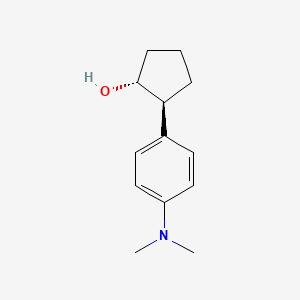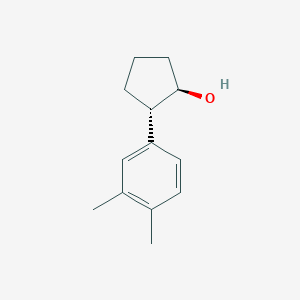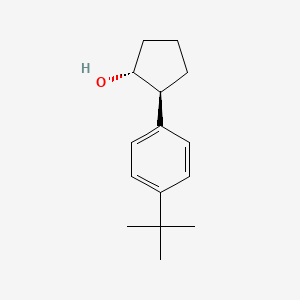
trans-2-(4-(tert-Butyl)phenyl)cyclopentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-(4-(tert-Butyl)phenyl)cyclopentanol: is an organic compound with the molecular formula C15H22O. It is a cyclopentanol derivative where the cyclopentane ring is substituted with a 4-(tert-butyl)phenyl group in the trans configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-(tert-Butyl)phenyl)cyclopentanol typically involves the reaction of cyclopentanone with 4-(tert-butyl)phenylmagnesium bromide (Grignard reagent) followed by acidic workup to yield the desired alcohol. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reagents: Cyclopentanone, 4-(tert-butyl)phenylmagnesium bromide, and acidic workup (e.g., HCl or H2SO4)
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-2-(4-(tert-Butyl)phenyl)cyclopentanol can undergo oxidation reactions to form the corresponding ketone, trans-2-(4-(tert-Butyl)phenyl)cyclopentanone.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) or Jones reagent (CrO3 in H2SO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like tosyl chloride (TsCl) can be used to convert the hydroxyl group into a better leaving group for further substitution reactions.
Major Products:
Oxidation: trans-2-(4-(tert-Butyl)phenyl)cyclopentanone
Reduction: trans-2-(4-(tert-Butyl)phenyl)cyclopentane
Substitution: Various substituted cyclopentanol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: trans-2-(4-(tert-Butyl)phenyl)cyclopentanol can be used as a ligand in transition metal catalysis, particularly in asymmetric synthesis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: The compound can be used as a building block in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or resins.
Fragrance and Flavor Industry: Due to its unique structure, it may find applications in the synthesis of fragrance and flavor compounds.
Mécanisme D'action
The mechanism by which trans-2-(4-(tert-Butyl)phenyl)cyclopentanol exerts its effects depends on its specific application. In catalysis, it acts as a ligand, coordinating to a metal center and influencing the reactivity and selectivity of the catalytic process. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions .
Comparaison Avec Des Composés Similaires
- trans-2-(4-Methylphenyl)cyclopentanol
- trans-2-(4-Ethylphenyl)cyclopentanol
- trans-2-(4-Isopropylphenyl)cyclopentanol
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenyl ring. While trans-2-(4-(tert-Butyl)phenyl)cyclopentanol has a tert-butyl group, the similar compounds have different alkyl groups (methyl, ethyl, isopropyl).
- Reactivity: The bulkiness of the tert-butyl group can influence the steric and electronic properties of the compound, potentially affecting its reactivity and interactions in chemical and biological systems.
- Applications: The unique steric and electronic properties of this compound may make it more suitable for specific applications compared to its analogs .
Propriétés
IUPAC Name |
(1R,2S)-2-(4-tert-butylphenyl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-15(2,3)12-9-7-11(8-10-12)13-5-4-6-14(13)16/h7-10,13-14,16H,4-6H2,1-3H3/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWGJIJDQOIOPU-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@@H]2CCC[C@H]2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
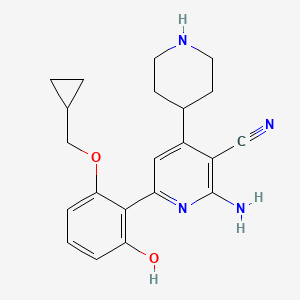
![(5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B7983925.png)
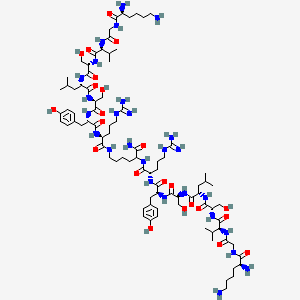
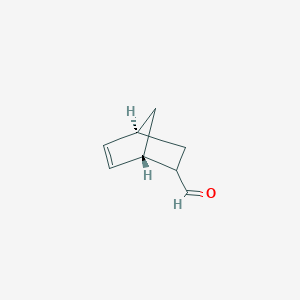
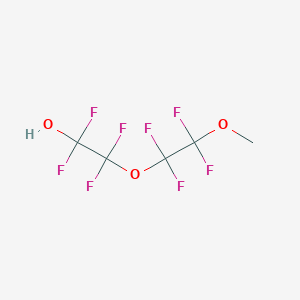
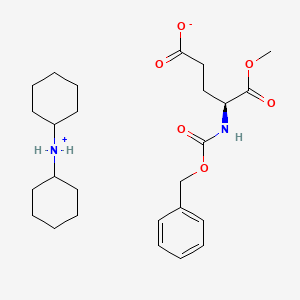
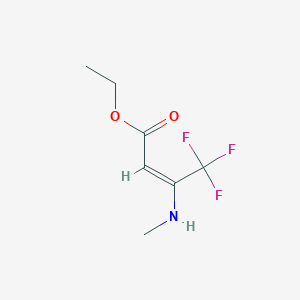
![[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methanol](/img/structure/B7983966.png)
